

# Spectroscopic Analysis of N-phenylstearamide: A Technical Guide

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## Compound of Interest

Compound Name: Stearanilide

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This technical guide provides an in-depth analysis of N-phenylstearamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented, including predicted NMR chemical shifts and characteristic IR and MS fragments, offers a comprehensive spectroscopic profile of the molecule. This guide also outlines detailed experimental protocols for each technique, serving as a valuable resource for the characterization of N-phenylstearamide and related long-chain fatty amides.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of N-phenylstearamide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for N-phenylstearamide (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.55	d	2H	Ar-H (ortho to -NH)
~7.30	t	2H	Ar-H (meta to -NH)
~7.10	t	1H	Ar-H (para to -NH)
~7.35	s	1H	N-H
~2.35	t	2H	-CH <sub>2</sub> -C(O)-
~1.65	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-
~1.25	br s	28H	-(CH <sub>2</sub> ) <sub>14</sub> -
~0.88	t	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for N-phenylstearamide (Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift (ppm)	Assignment
~172.5	C=O
~138.0	Ar-C (C-N)
~129.0	Ar-CH (meta)
~124.0	Ar-CH (para)
~120.0	Ar-CH (ortho)
~38.0	-CH <sub>2</sub> -C(O)-
~31.9	-(CH <sub>2</sub> )n-
~29.7	-(CH <sub>2</sub> )n-
~29.6	-(CH <sub>2</sub> )n-
~29.5	-(CH <sub>2</sub> )n-
~29.4	-(CH <sub>2</sub> )n-
~29.3	-(CH <sub>2</sub> )n-
~29.2	-(CH <sub>2</sub> )n-
~25.8	-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for N-phenylstearamide

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
3050-3020	Medium	Aromatic C-H Stretch
2920, 2850	Strong	Aliphatic C-H Stretch (asymmetric & symmetric)
~1660	Strong	C=O Stretch (Amide I)
~1540	Medium	N-H Bend (Amide II)
~1600, ~1490	Medium-Weak	Aromatic C=C Bending
~750, ~690	Strong	Aromatic C-H Out-of-Plane Bending

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for N-phenylstearamide (Electron Ionization)

m/z	Interpretation
373	[M] <sup>+</sup> (Molecular Ion)
282	[M - C <sub>6</sub> H <sub>5</sub> NH] <sup>+</sup>
120	[C <sub>6</sub> H <sub>5</sub> NHCO] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of N-phenylstearamide.

## NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of N-phenylstearamide to elucidate its molecular structure.

Methodology:

- Sample Preparation:
  - Weigh approximately 10-20 mg of dry N-phenylstearamide powder.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
  - Spectral Width: 0-12 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz (for a 400 MHz  $^1\text{H}$  instrument).
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .

- Spectral Width: 0-200 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-phenylstearamide.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of dry N-phenylstearamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
  - Scan Range:  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

## Mass Spectrometry (MS)

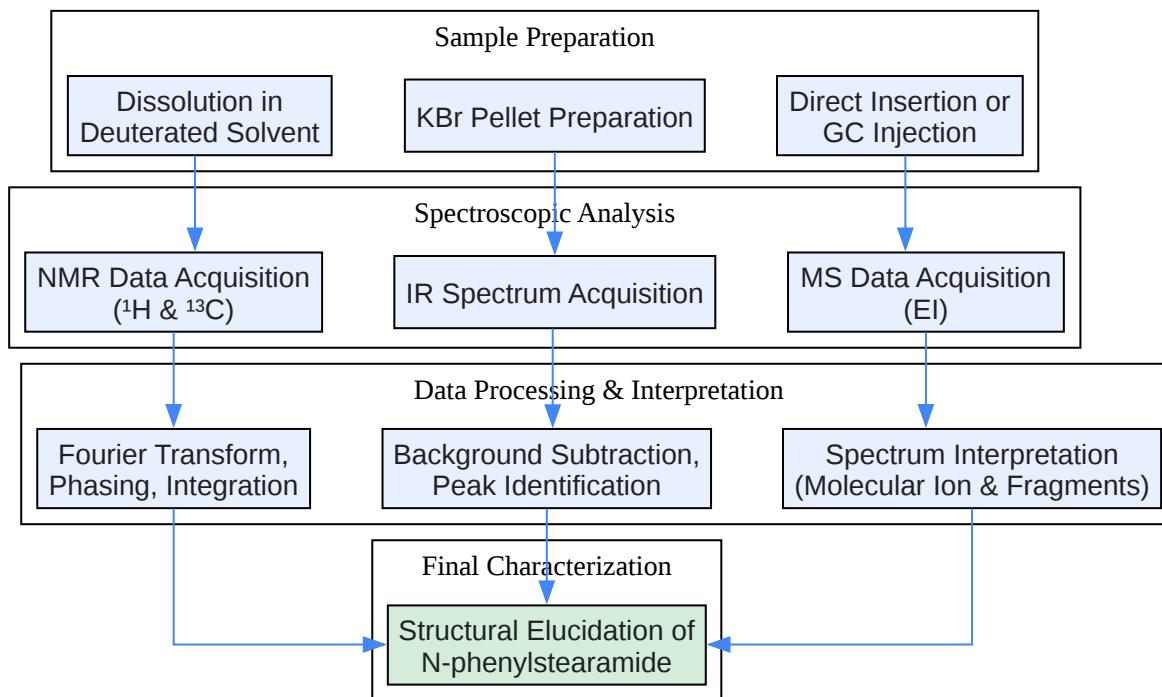
Objective: To determine the molecular weight and fragmentation pattern of N-phenylstearamide.

Methodology:

- Sample Introduction:
  - Introduce a small amount of N-phenylstearamide into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).
- Ionization (Electron Ionization - EI):
  - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).  
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - This causes the molecules to ionize and fragment.  
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
  - The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

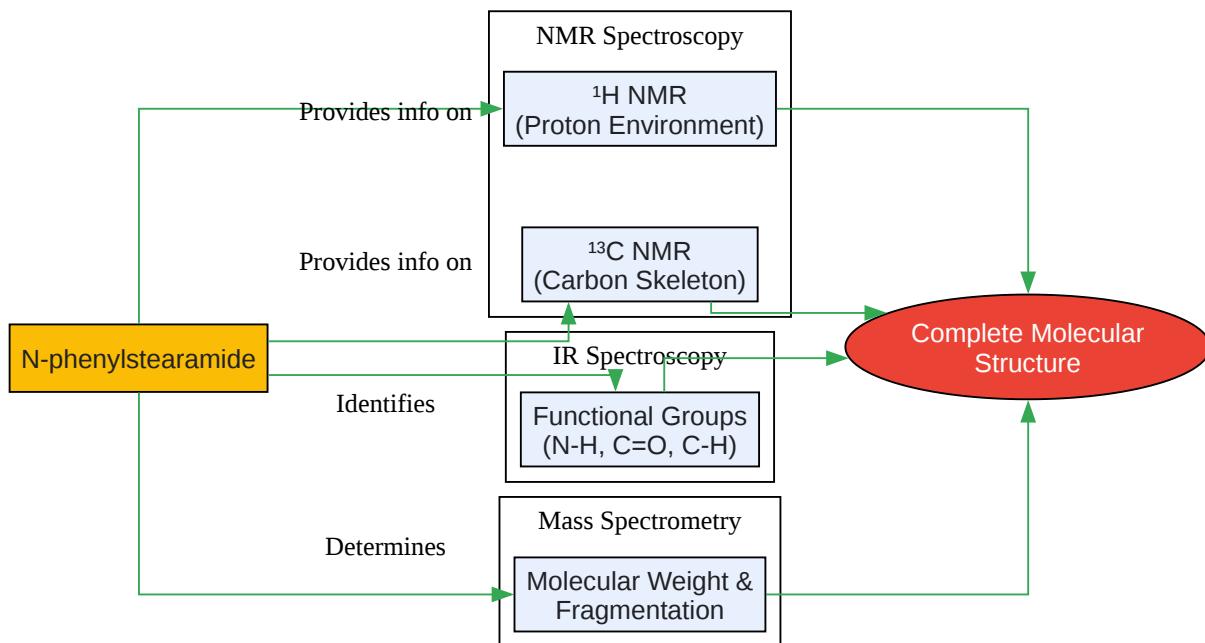
## Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of N-phenylstearamide.



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Caption: Logical relationship of spectroscopic techniques to structural elucidation.

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